

Structure-activity relationship (SAR) studies of 1H-Pyrrole-2-carboxamide analogs

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Compound of Interest

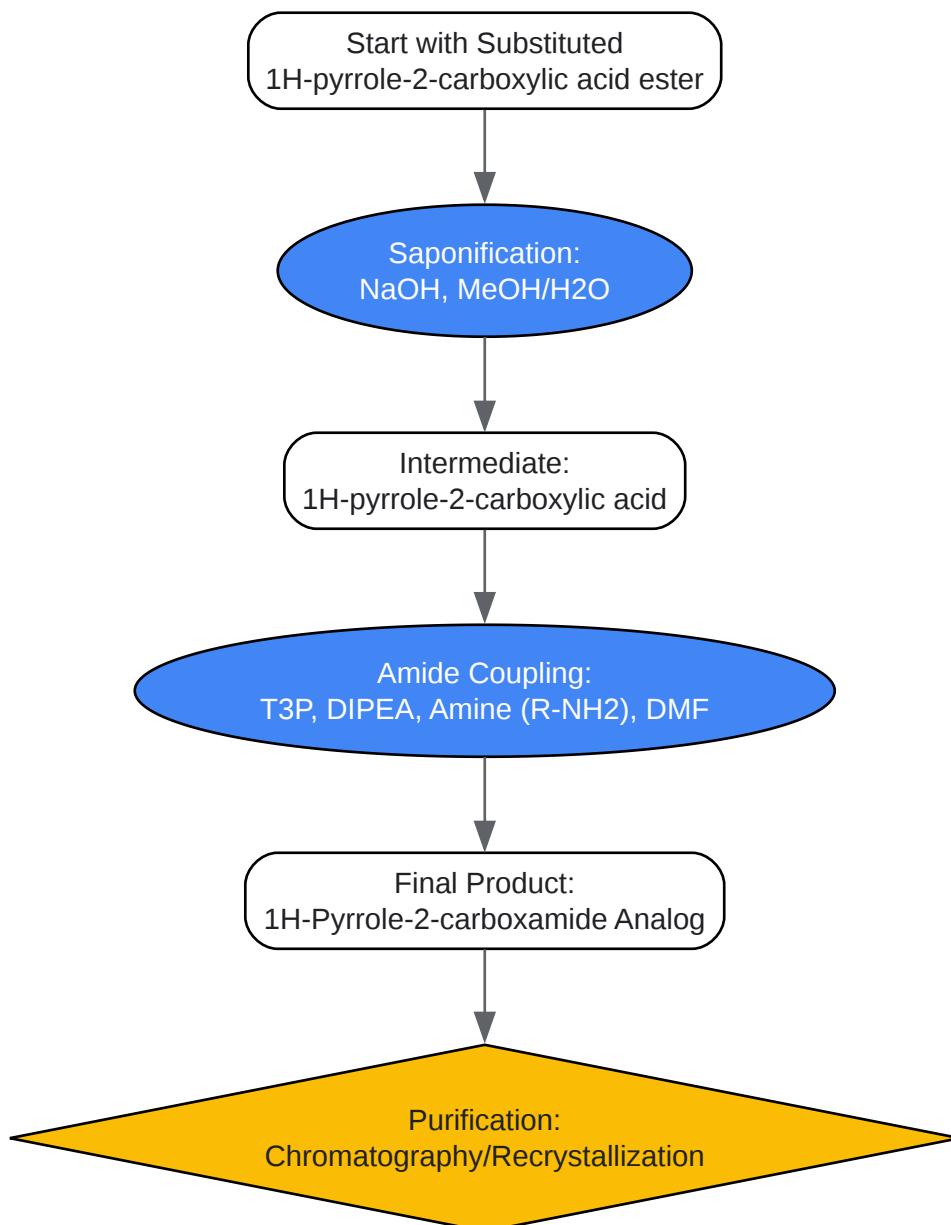
Compound Name: **1H-Pyrrole-2-carboxamide**

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At its heart, the **1H-pyrrole-2-carboxamide** scaffold presents several key positions for chemical modification, each offering a vector for tuning potency, selectivity, and pharmacokinetic properties. The pyrrole NH and the amide NH often act as crucial hydrogen bond donors, anchoring the molecule within the target's binding site, while the carbonyl oxygen serves as a hydrogen bond acceptor. Understanding the role of each position is fundamental to rational drug design.



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